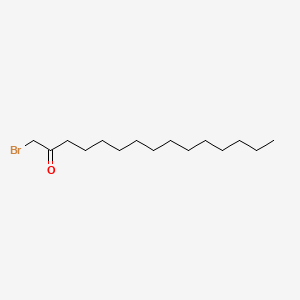
Iodoacetamidoeosin
Overview
Description
Iodoacetamide (IAA) is an organic compound with the chemical formula ICH2CONH2 . It’s an alkylating agent used for peptide mapping purposes . Its actions are similar to those of iodoacetate . It is commonly used to bind covalently with the thiol group of cysteine so the protein cannot form disulfide bonds .
Molecular Structure Analysis
The molecular structure of Iodoacetamide is available in various databases . It’s important to note that the structure of a molecule can greatly influence its physical and chemical properties.
Chemical Reactions Analysis
Iodoacetamide has been used in various chemical reactions. For instance, it’s used in the functionalization of oligonucleotides . It’s also involved in redox processes .
Physical And Chemical Properties Analysis
Iodoacetamide is a white crystalline substance . Its physical and chemical properties are influenced by its molecular structure .
Scientific Research Applications
Proteomics Research
Iodoacetamide is prominently used in proteomics, particularly for alkylation of cysteine during sample preparation. It's a critical reagent, though alternative agents like 2-chloroacetamide have been suggested for reducing off-target alkylation effects. However, these alternatives also have their drawbacks, such as inducing methionine oxidation and affecting other post-translational modifications ((Hains & Robinson, 2017)).
Drinking Water Disinfection Byproducts
Iodoacetic acid (IA), a byproduct of water disinfection, is significantly toxic and mutagenic, particularly in comparison to its chlorinated and brominated counterparts. Its presence in chloraminated drinking waters, especially those with high bromide and iodide, poses a serious environmental and health risk. IA is recognized as one of the most toxic drinking water contaminants, highlighting the importance of monitoring and managing these byproducts in water supplies ((Plewa et al., 2004)).
Glycopeptide Analysis in Biochemistry
In the context of glycopeptide analysis, iodoacetamide's role as an alkylation reagent is crucial. It's widely used for alkylating free sulfhydryls in proteomic experiments, but both incomplete derivatization and overalkylation can lead to misassignments in glycoform analysis. This emphasizes the importance of precise control in its use to avoid misinterpretation of results ((Darula & Medzihradszky, 2015)).
Impact on Cellular Metabolism
Iodoacetamide and iodoacetate, both used to inhibit glycolysis, have distinct impacts on cellular glutathione metabolism and glycolysis in astrocytes. Iodoacetamide, in particular, depletes cellular glutathione content more efficiently, illustrating its significant influence on cellular metabolism and highlighting its utility in biochemical research ((Schmidt & Dringen, 2009)).
Radiotherapy Research
In radiotherapy research, iodoacetamide has been studied for its radiosensitizing effects. For instance, its use in treating a C3H mouse mammary carcinoma indicated that it sensitizes hypoxic tumor cells, akin to atmospheric oxygen, thereby enhancing the effectiveness of radiotherapy ((Urano, Tanaka, & Hayashi, 1973)).
Safety and Hazards
properties
IUPAC Name |
2-iodo-N-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Br4INO6/c23-12-4-10-19(15(25)17(12)30)33-20-11(5-13(24)18(31)16(20)26)22(10)9-2-1-7(28-14(29)6-27)3-8(9)21(32)34-22/h1-5,30-31H,6H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEVMXQIEZQIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10Br4INO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219570 | |
| Record name | Iodoacetamidoeosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodoacetamidoeosin | |
CAS RN |
69414-31-9 | |
| Record name | Iodoacetamidoeosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoacetamidoeosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane](/img/structure/B1210767.png)
![(17R,18S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol](/img/structure/B1210770.png)



![1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione](/img/structure/B1210779.png)






